Cas no 899997-57-0 (7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)

7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
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- Inchi: 1S/C22H23N5O2/c1-13-7-5-6-8-18(13)25-21(28)19-14(2)23-22-24-15(3)26-27(22)20(19)16-9-11-17(29-4)12-10-16/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26)
- InChI Key: MVHHOPAVLYOSIJ-UHFFFAOYSA-N
- SMILES: C12N=C(C)NN1C(C1=CC=C(OC)C=C1)C(C(NC1=CC=CC=C1C)=O)=C(C)N=2
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3180-0101-2μmol |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-25mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-15mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-20mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-10μmol |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-3mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-50mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-30mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-5mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3180-0101-2mg |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
899997-57-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Related Literature
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
Professional Introduction to Compound with CAS No. 899997-57-0 and Product Name: 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
The compound with the CAS number 899997-57-0 and the product name 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate architecture of this molecule, featuring a triazoloapyrimidine core adorned with various substituents, positions it as a promising candidate for further exploration in drug discovery and development.
One of the most striking features of this compound is its multifaceted chemical structure. The presence of a 4-methoxyphenyl group at the 7-position and 2-methylphenyl group at the N-position introduces specific electronic and steric properties that can influence its interactions with biological targets. Additionally, the 2,5-dimethyl substituents on the triazoloapyrimidine ring contribute to its stability and reactivity, making it a versatile scaffold for medicinal chemists. These structural elements collectively contribute to the compound's unique pharmacophoric properties, which are essential for its potential therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging molecular modeling techniques and virtual screening methods, scientists have been able to identify promising candidates like 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide for further experimental validation. These computational approaches have not only accelerated the drug discovery process but also provided valuable insights into the molecular interactions that govern biological activity.
In particular, the triazoloapyrimidine core of this compound has been shown to exhibit potent activity against various biological targets. Studies have demonstrated that derivatives of this scaffold can interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary research suggests that this compound may inhibit the activity of certain kinases that are implicated in cancer progression. The N-(2-methylphenyl) group and the 4-methoxyphenyl moiety are believed to play crucial roles in modulating these interactions by influencing both hydrophobicity and electronic distribution.
The synthesis of this compound represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and ring-closing reactions that highlight the expertise of chemists in constructing complex heterocyclic systems. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for subsequent biological testing. Furthermore, the scalability of the synthesis is an important consideration for its potential transition from laboratory research to industrial production.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. The development of novel heterocyclic compounds like 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide is driven by the need for more effective and targeted therapies. Researchers are increasingly focusing on molecules that can modulate specific pathways with high selectivity while minimizing side effects. This compound's unique structural features make it an attractive candidate for addressing these challenges.
The potential applications of this compound extend beyond oncology. Emerging evidence suggests that it may also exhibit antimicrobial properties and could be effective against drug-resistant strains of bacteria. Additionally, its ability to interact with nucleic acid-binding proteins makes it a candidate for antiviral therapies. These diverse possibilities underscore the importance of investing in fundamental research that explores new chemical entities with broad therapeutic potential.
Collaborative efforts between chemists and biologists are essential for translating laboratory discoveries into clinical reality. By combining expertise in synthetic chemistry with insights from structural biology and pharmacology, researchers can accelerate the development pipeline for new drugs. The case of 7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide exemplifies how interdisciplinary approaches can lead to innovative solutions in medicine.
The future directions for this compound include further optimization through structure-activity relationship (SAR) studies and exploration of its mechanism of action. By systematically modifying various substituents on the triazoloapyrimidine core, researchers can fine-tune its biological activity and pharmacokinetic properties. Additionally, exploring new synthetic routes could enhance efficiency and reduce costs associated with production.
In conclusion,7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide (CAS No. 899997-57-0) represents a significant contribution to pharmaceutical chemistry。 Its complex structure, unique substituents, and promising biological activities position it as a valuable tool for drug discovery。 As research continues, this compound has the potential to open new avenues in therapeutic development, addressing unmet medical needs through innovative chemical solutions。
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